2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional functional groups that contribute to its unique chemical properties
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . Some compounds in this class have been found to inhibit LSD1 , a lysine-specific histone demethylase.
Mode of Action
Based on the class of compounds it belongs to, it may interact with its targets by forming hydrogen bonds . The nitrogen atom in the pyridine ring could potentially form a hydrogen bond with a suitable amino acid residue in the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. If the compound does indeed inhibit lsd1 as some other [1,2,3]triazolo[4,5-d]pyrimidine derivatives do , it could potentially affect histone methylation patterns and thereby influence gene expression.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. If the compound does inhibit LSD1, it could potentially alter gene expression patterns, which could have various downstream effects depending on the specific genes affected .
Biochemical Analysis
Biochemical Properties
Related triazolopyrimidine derivatives have been found to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of these biomolecules .
Cellular Effects
Preliminary studies suggest that this compound may have antiproliferative activities against certain cancer cell lines . It is thought to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves multiple steps, starting with the preparation of the triazolopyrimidine core. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate can yield an intermediate, which is then subjected to cyclization with thiourea to form the triazolopyrimidine core.
Chemical Reactions Analysis
2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced by nucleophiles such as amines or thiols
Scientific Research Applications
2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has shown promise in various scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines
Industrial Applications: The compound’s unique chemical properties make it useful as a synthetic intermediate in the production of other complex organic molecules.
Comparison with Similar Compounds
When compared to other triazolopyrimidine derivatives, 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which enhance its biological activity. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their antimicrobial and anticancer properties.
Pyrazolo[3,4-d]pyrimidines: Investigated for their potential as CDK inhibitors in cancer therapy.
This compound’s distinct structure and diverse applications make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2S/c1-28-15-8-4-13(5-9-15)23-16(27)10-29-19-17-18(21-11-22-19)26(25-24-17)14-6-2-12(20)3-7-14/h2-9,11H,10H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFNEFWNKQUUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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